molecular formula C17H19N5O2 B2738166 8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872842-83-6

8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2738166
CAS No.: 872842-83-6
M. Wt: 325.372
InChI Key: DNGLJUFPDDCRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Biological Activity

The compound 8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , also known as E461-0631, belongs to a class of imidazopyridine derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC17H19N5O2
Molecular Weight325.37 g/mol
LogP3.549
LogD2.4769
Polar Surface Area45.186 Ų
Hydrogen Bond Acceptors Count5

The compound exhibits a relatively high lipophilicity (LogP of 3.549), which may influence its absorption and distribution in biological systems.

Anticancer Properties

Research has indicated that imidazopyridine derivatives, including this compound, exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed promising results as inhibitors of various tumor cell lines, particularly those associated with epidermal growth factor receptor (EGFR) signaling pathways .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it is hypothesized to interact with ATP-binding sites on kinases, thereby disrupting signal transduction pathways critical for cancer cell growth .

Case Studies

  • In Vitro Studies : In a series of in vitro assays, the compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer models. These studies suggest that the compound may induce apoptosis through caspase activation .
  • In Vivo Studies : Preliminary animal studies have shown that administration of this compound led to significant tumor regression in xenograft models. The treatment was associated with reduced tumor weight and improved survival rates compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It has shown efficacy against a range of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Research Findings Summary

The following table summarizes key findings related to the biological activity of This compound :

Study TypeFindings
In VitroSignificant anticancer activity against various cell lines
In VivoTumor regression in xenograft models; improved survival rates
AntimicrobialEffective against multiple bacterial and fungal strains

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-6-12(9-11(10)2)21-7-8-22-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLJUFPDDCRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.